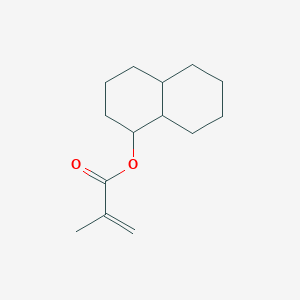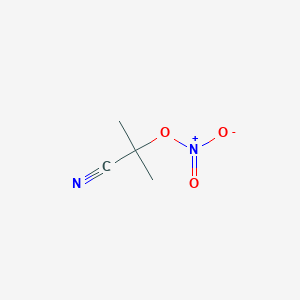
2-Cyanopropan-2-yl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-yl nitrate: is an organic compound with the molecular formula C4H6N2O3 . It is characterized by the presence of a cyano group (-CN) and a nitrate group (-NO3) attached to a propan-2-yl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-yl nitrate typically involves the reaction of 2-Cyanopropan-2-ol with nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The general reaction scheme is as follows:
2-Cyanopropan-2-ol+HNO3→2-Cyanopropan-2-yl nitrate+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopropan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and nitrates.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitriles and esters.
Scientific Research Applications
Chemistry: 2-Cyanopropan-2-yl nitrate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of biochemical assays and as a tool for probing biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a building block for pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials. Its role as a reactive intermediate makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl nitrate involves its interaction with molecular targets through its cyano and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity can influence cellular pathways and biochemical processes, making it a useful tool in research and development.
Comparison with Similar Compounds
- 2-Cyanopropan-2-yl benzenecarbodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
Comparison: 2-Cyanopropan-2-yl nitrate is unique due to the presence of both cyano and nitrate groups, which confer distinct reactivity compared to similar compounds. While 2-Cyanopropan-2-yl benzenecarbodithioate and 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate are primarily used in polymerization reactions, this compound’s reactivity makes it suitable for a broader range of applications in chemistry, biology, and industry.
Properties
CAS No. |
40561-27-1 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-cyanopropan-2-yl nitrate |
InChI |
InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3 |
InChI Key |
LUXTZQMMTVEVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


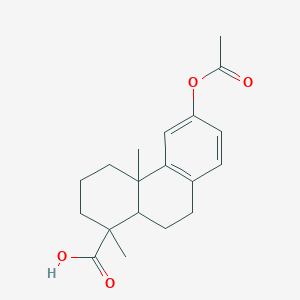
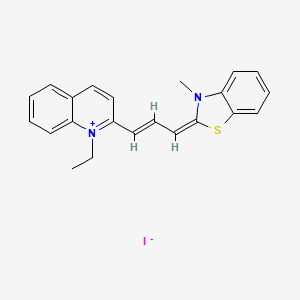
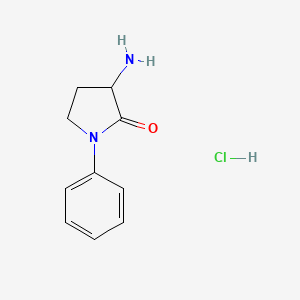
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
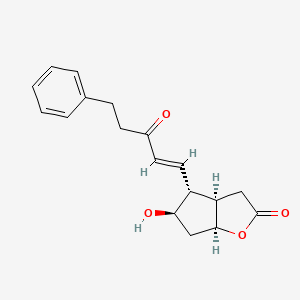
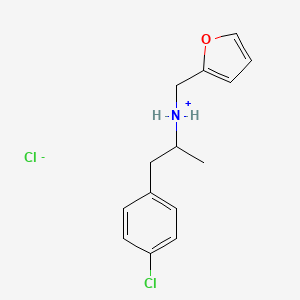
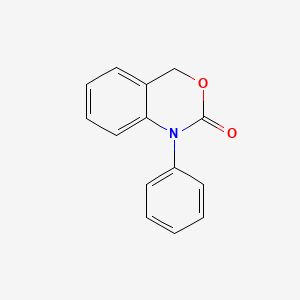
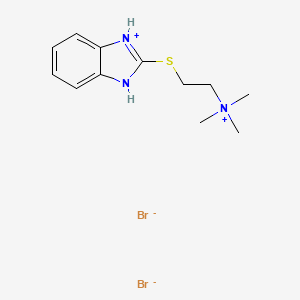
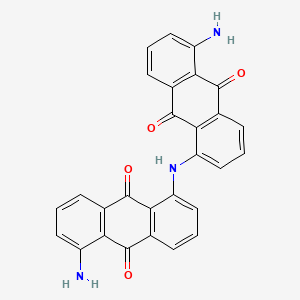
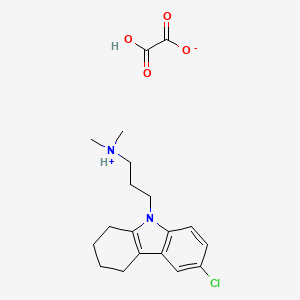
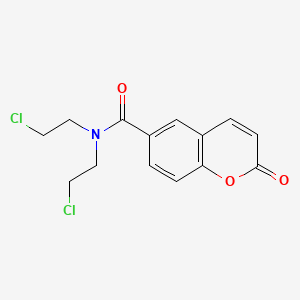
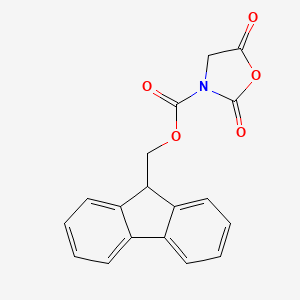
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
